(3-Hydroxypyrrolidin-1-yl)acetic acid
Overview
Description
(3-Hydroxypyrrolidin-1-yl)acetic acid is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and synthetic strategies for similar structures have been discussed. For instance, the synthesis of 3-Hydroxy-N-acetylneuraminic acid involves the condensation of N-acetyl d-mannosamine with bromopyruvate or hydroxypyruvate . Another related compound, (S)-3-Hydroxypyrrolidine hydrochloride, was synthesized from (S)-4-amino-2-hydroxybutyric acid through a series of reactions including silanization, cyclization, reduction, and formation of the hydrochloride salt . These studies provide insights into the synthetic routes that could potentially be applied to the synthesis of (3-Hydroxypyrrolidin-1-yl)acetic acid.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For example, the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride required optimization of the molar ratio of reactants and the choice of solvent to achieve a high yield of 65% . Similarly, the preparation of 3-amino-4-hydroxypyrrolidinone-4-acetic acid, a structurally related compound, utilized a linear γ-amino acid surrogate derived from asparagine, demonstrating the importance of protecting groups and selective deprotection in complex molecule synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Hydroxypyrrolidin-1-yl)acetic acid has been characterized using various analytical techniques. For instance, the structure of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate was elucidated, showing extensive hydrogen bonding and the orientation of phenyl rings with respect to the pyrrole ring . Additionally, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid revealed intermolecular hydrogen bonds forming a one-dimensional chain structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that (3-Hydroxypyrrolidin-1-yl)acetic acid could potentially undergo similar reactions. For example, the nucleophilic displacement of chloride from chloroacetate ion in water was used in the synthesis of (4-oxo-1,4-dihydropyridin-1-yl)acetic acid . This suggests that nucleophilic substitution reactions could be relevant for the synthesis of (3-Hydroxypyrrolidin-1-yl)acetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to (3-Hydroxypyrrolidin-1-yl)acetic acid can be inferred from the characterization data provided. The infrared and nuclear magnetic resonance spectra, thin-layer chromatography, optical rotation, and neutralization equivalent were used to characterize 3-Hydroxy-N-acetylneuraminic acid . These techniques could be applied to determine the properties of (3-Hydroxypyrrolidin-1-yl)acetic acid. Additionally, the inhibitory properties of 3-Hydroxy-N-acetylneuraminic acid against N-acetyl neuraminic acid aldolase suggest that (3-Hydroxypyrrolidin-1-yl)acetic acid may also exhibit biological activity .
Safety And Hazards
The safety data sheet for “®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid” suggests that it should be handled with care. If inhaled, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
properties
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUKRLXBCGVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600276 | |
Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypyrrolidin-1-yl)acetic acid | |
CAS RN |
258530-57-3 | |
Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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